

validation of Travocort's efficacy in a multicenter retrospective study.

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Compound of Interest		
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Travocort's Efficacy in Inflammatory Mycoses: A Comparative Analysis

A multicenter retrospective study and several comparative clinical trials have validated the efficacy of **Travocort**, a topical combination of isoconazole nitrate and diflucortolone valerate, in the treatment of fungal skin infections accompanied by inflammatory symptoms. These studies consistently demonstrate that the addition of a potent corticosteroid to an antifungal agent provides a more rapid and pronounced improvement in inflammatory signs such as erythema and pruritus compared to antifungal monotherapy.

Travocort is a dual-action therapy that combines the broad-spectrum antifungal activity of isoconazole nitrate with the anti-inflammatory effects of the potent corticosteroid, diflucortolone valerate.[1] Isoconazole nitrate disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to fungal cell death.[1] Diflucortolone valerate suppresses the inflammatory response, alleviating symptoms like itching and redness.[1][2] This synergistic action addresses both the cause of the infection and the associated inflammatory symptoms.[1]

Comparative Clinical Data Multicenter Retrospective Study: Travocort vs. Isoconazole Nitrate Monotherapy



A key multicenter, retrospective study compared the efficacy of **Travocort** with isoconazole nitrate alone in 58 adult patients with tinea inguinalis, a fungal infection in the groin area.[3] While the mycological cure rates were similar between the two groups, the study highlighted the superiority of the combination therapy in providing faster relief from inflammatory symptoms.

Key Findings:

• Erythema and Pruritus: Treatment with **Travocort** resulted in a quicker and more significant resolution of erythema (redness) and pruritus (itching) compared to isoconazole nitrate monotherapy.[3] A larger percentage of patients in the **Travocort** group experienced complete resolution of these symptoms.[3] The mycological cure rate for the combination therapy was 85.2%, comparable to the 83.9% observed in the monotherapy group.[3]

Randomized Controlled Trial: Travocort vs. Clotrimazole

In a randomized controlled trial involving 380 patients with tinea corporis (ringworm), **Travocort** was compared to another common antifungal, clotrimazole 1% cream.[4] The results indicated a statistically significant advantage for **Travocort** in resolving inflammatory symptoms.

Table 1: Comparison of Clinical Efficacy between **Travocort** and Clotrimazole in Tinea Corporis[4]

Clinical Outcome	Travocort (n=190)	Clotrimazole (n=190)	p-value
Disappearance of Pruritus	153 (80.5%)	125 (65.8%)	0.001
Disappearance of Erythema	153 (80.5%)	136 (71.6%)	0.04
Overall Clinical Cure	126 (66.3%)	123 (64.7%)	0.74

While the overall clinical cure rates were not significantly different, the data clearly shows a superior and statistically significant effect of **Travocort** in alleviating pruritus and erythema.[4]



Experimental Protocols Multicenter Retrospective Study Protocol

- Study Design: A multicenter, retrospective analysis of adult patients with a clinical and mycological diagnosis of tinea inguinalis.
- Treatment Groups:
 - Group 1: Isoconazole nitrate 1% cream, applied twice daily for three weeks.
 - Group 2 (Travocort): A combination of isoconazole nitrate 1% and diflucortolone valerate
 0.1% cream, applied twice daily for the first week, followed by isoconazole nitrate 1% cream alone for the subsequent two weeks.
- Assessments: Clinical and mycological examinations were performed at baseline (T0), and at weeks 1 (T1), 2 (T2), and 3 (T3).
- Efficacy Parameters: The severity of clinical signs and symptoms (including erythema and pruritus) was assessed using a 4-point scale (0 = absent, 1 = mild, 2 = moderate, 3 = severe).[5] Mycological cure was determined by direct microscopy and culture.

Randomized Controlled Trial Protocol (Travocort vs. Clotrimazole)

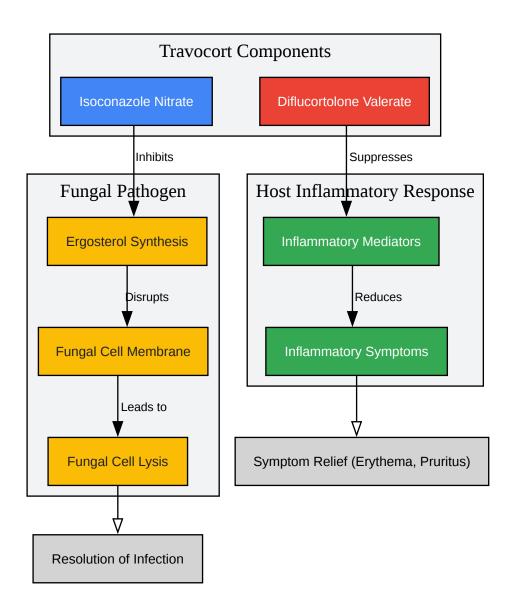
- Study Design: A randomized controlled trial of patients with a clinical diagnosis of tinea corporis.
- Treatment Groups:
 - Group A: Topical 1% clotrimazole cream.
 - Group B (Travocort): Topical 1% isoconazole nitrate and 0.1% diflucortolone valerate cream.
- Treatment Regimen: Both creams were applied twice daily for two weeks.



• Efficacy Assessment: Clinical efficacy was defined as the complete clearance of pruritus, erythema, and scaling at the end of the two-week treatment period.[4]

Mechanism of Action & Experimental Workflow

The dual-action mechanism of **Travocort** is central to its efficacy in inflammatory fungal infections. The isoconazole nitrate component targets the fungal pathogen, while the diflucortolone valerate component mitigates the host's inflammatory response.

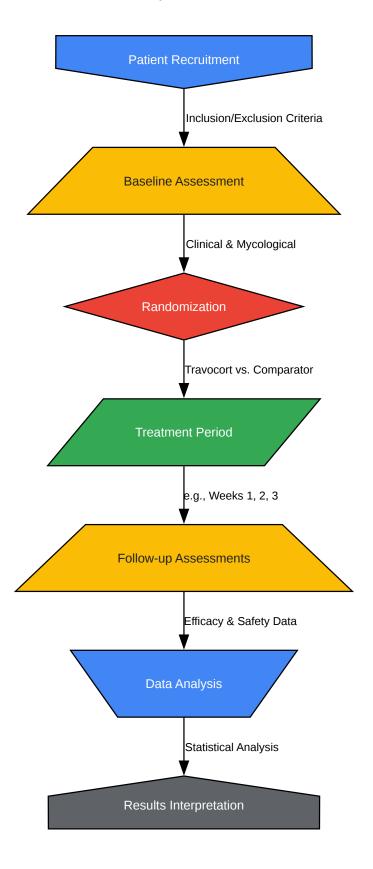


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Caption: Dual-action mechanism of **Travocort**.



The typical workflow for a clinical trial evaluating the efficacy of **Travocort** involves several key stages, from patient recruitment to data analysis.





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Caption: Experimental workflow for a comparative clinical trial of **Travocort**.

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